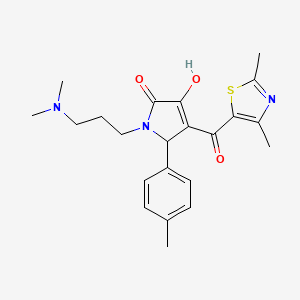

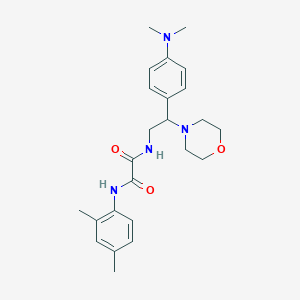

![molecular formula C16H18N4O2 B2737320 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 685107-47-5](/img/structure/B2737320.png)

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one” is a chemical compound . It is a part of a class of compounds known as 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The IR and NMR spectra provide valuable information about the chemical reactions that these compounds undergo .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . These include melting points, IR spectra, NMR spectra, and mass spectra .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole scaffold has garnered significant attention in drug discovery due to its versatile pharmacological properties. Researchers have explored derivatives of this compound for their potential as:

- Anticonvulsants : Some 1,2,4-triazole derivatives exhibit anticonvulsant activity .

- Antibiotics : Examples include cephalosporin antibiotics containing a 1,2,4-triazole core .

- Anticancer Agents : Compounds with 1,2,4-triazole motifs have been investigated for their cytotoxic effects .

Click Chemistry and Bioconjugation

The 1,2,3-triazole ring system is a privileged structure in click chemistry. Researchers employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize 1,2,3-triazoles efficiently. These reactions have applications in:

- Fluorescent Imaging : 1,2,3-triazoles can be incorporated into fluorescent probes for cellular imaging and tracking .

Electrochromic and Optical Devices

Studies on redox-active tris[4-(triazol-1-yl)] compounds have shed light on their interconversion between different redox states. These insights may lead to applications in electrochromic and optical devices .

Mechanism of Action

Safety and Hazards

Future Directions

Future research could focus on further understanding the mechanism of action of these compounds and their potential applications in medicine . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name |

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-19(2)12-5-3-11(4-6-12)14-7-13(21)8-15(22)16(14)20-10-17-9-18-20/h3-6,8-10,14,16,22H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWVQCOLMQQZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=O)C=C(C2N3C=NC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2737241.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B2737248.png)

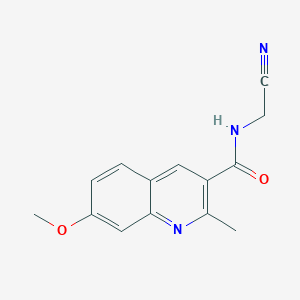

![7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2737249.png)

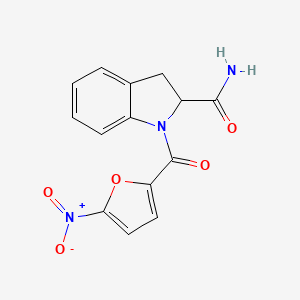

![(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2737250.png)

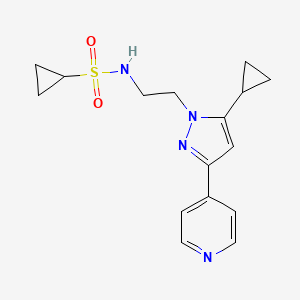

![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)

![1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2737260.png)